4-Boc-2,6-dimethylphenylboronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Boc-2,6-dimethylphenylboronic Acid Pinacol Ester is an organoboron compound that plays a significant role in organic synthesis. This compound is particularly valued for its stability and versatility, making it a crucial building block in various chemical reactions, including the Suzuki-Miyaura coupling reaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-2,6-dimethylphenylboronic Acid Pinacol Ester typically involves the reaction of 2,6-dimethylphenylboronic acid with pinacol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Automation and continuous flow reactors are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-Boc-2,6-dimethylphenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: Converts the boronic ester to the corresponding alcohol.
Reduction: Reduces the boronic ester to the corresponding alkane.
Substitution: Involves the replacement of the boronic ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Typically uses hydrogen peroxide or other oxidizing agents.
Reduction: Often employs lithium aluminum hydride or similar reducing agents.
Substitution: Utilizes halogenating agents or nucleophiles under mild conditions.
Major Products Formed
Oxidation: Produces alcohols.
Reduction: Yields alkanes.
Substitution: Forms various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-Boc-2,6-dimethylphenylboronic Acid Pinacol Ester is widely used in scientific research due to its versatility:
Wirkmechanismus
The mechanism of action of 4-Boc-2,6-dimethylphenylboronic Acid Pinacol Ester involves its ability to form stable boron-carbon bonds. This stability allows it to participate in various chemical transformations, such as cross-coupling reactions. The boronic ester group acts as a nucleophile, facilitating the formation of new carbon-carbon bonds under the influence of a palladium catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Hydroxymethyl)phenylboronic acid pinacol ester
- 4-(N-Boc-amino)phenylboronic acid pinacol ester
- 4-Ethoxycarbonylphenylboronic acid pinacol ester
Uniqueness
4-Boc-2,6-dimethylphenylboronic Acid Pinacol Ester is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct reactivity and stability. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C19H29BO4 |
---|---|
Molekulargewicht |
332.2 g/mol |
IUPAC-Name |
tert-butyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C19H29BO4/c1-12-10-14(16(21)22-17(3,4)5)11-13(2)15(12)20-23-18(6,7)19(8,9)24-20/h10-11H,1-9H3 |
InChI-Schlüssel |
ZPDXDCBZUKKVDN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.